8-Boc-8-azabicyclo[3.2.1]octane-2-methanol
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .
Synthesis Analysis
A concise synthesis of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions is described . This approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether . DDQ is used as a key oxidant for both reactions .Molecular Structure Analysis
The molecular formula of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is C13H21NO4 . The molecular weight is 255.31 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-azabicyclo[3.2.1]octanes include an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid include a molecular weight of 255.31 g/mol . Other specific physical and chemical properties like boiling point, density, etc., are not available in the search results.Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Proline Analogs : The compound has been utilized in the synthesis of novel proline analogs, such as N-Boc-2,3-methano-β-proline, demonstrating its versatility in synthesizing amino acid derivatives (Adamovskyi et al., 2014).
Structural Analysis in Pharmaceutical Chemistry : Investigations into the structure and conformation of derivatives of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol have been conducted, contributing to the understanding of their pharmacological properties (Izquierdo et al., 1991).
Applications in Organic Chemistry
Synthesis of Tropane Alkaloids : The compound's scaffold, 8-azabicyclo[3.2.1]octane, is central to the synthesis of tropane alkaloids, highlighting its importance in the preparation of biologically active compounds (Rodríguez et al., 2021).
Construction of Bicyclic Scaffolds : The compound is instrumental in the construction of bicyclic scaffolds, such as 8-azabicyclo[3.2.1]octanes, through oxidative reactions, underscoring its utility in creating complex molecular structures (Jo et al., 2018).
Polymerization and Material Science
Ring-Opening Polymerization : The compound has been used in the ring-opening polymerization of bicyclic oxalactams, leading to the creation of novel polymers with unique properties (Sumitomo & Okada, 1978).
Development of Novel Polymers : Its derivatives have been pivotal in synthesizing new polymers, such as those with azabicyclo[4.2.0]octane structures, which have potential applications in various industries (Mühlbach & Schulz, 1988).
Safety and Hazards
Future Directions
The future directions in the research of 8-azabicyclo[3.2.1]octane derivatives could involve the development of more efficient and stereoselective synthesis methods . Additionally, given the wide array of biological activities displayed by tropane alkaloids, further exploration of the biological and pharmacological properties of these compounds could be another area of focus .
Mechanism of Action
Target of Action
The primary target of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol is the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound, is also the central core of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold . This interaction is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . The stereochemical control of this interaction is crucial and is achieved in a desymmetrization process starting from achiral tropinone derivatives .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of tropane alkaloids . The enantioselective construction of an acyclic starting material allows the stereocontrolled formation of the bicyclic scaffold . This process is part of the preparation of the basic structure of the compound in a stereoselective manner .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with tropane alkaloids . The compound’s unique structure makes it a challenging scaffold to acquire , but it has significant potential in the field of drug discovery .
Biochemical Analysis
Biochemical Properties
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation to modulate its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes or signal transduction pathways, leading to changes in cellular behavior and function . These effects can be cell-type specific, with different cell lines showing varying responses to the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be reversible or irreversible depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These transport mechanisms can influence the compound’s accumulation and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-5-4-9(8-15)11(14)7-6-10/h9-11,15H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGDPTPUGDALBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124073 | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-66-4 | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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